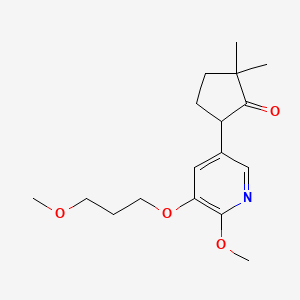
Methyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate is an organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 4th position, and a carboxylate ester group at the 3rd position of the indazole ring. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ketones, alcohols, and ethers .
Preparation Methods
The synthesis of Methyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate can be achieved through various methods. One common method involves the reaction of 7-iodo-1H-indazole with a methoxycarbonyl bromide derivative. This reaction typically occurs under reflux conditions in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine and methoxy groups onto the indazole core .
Chemical Reactions Analysis
Methyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Methyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or allosteric site of the target protein, thereby modulating its activity . The exact molecular targets and pathways involved can vary depending on the specific indazole derivative and its intended use .
Comparison with Similar Compounds
Methyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:
Methyl 1H-indazole-3-carboxylate: Lacks the bromine and methoxy groups, resulting in different chemical reactivity and biological activity.
7-Bromo-1H-indazole-3-carboxylate: Lacks the methoxy group, which can affect its solubility and reactivity.
4-Methoxy-1H-indazole-3-carboxylate: Lacks the bromine atom, which can influence its ability to undergo substitution reactions.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Properties
CAS No. |
865887-06-5 |
|---|---|
Molecular Formula |
C10H9BrN2O3 |
Molecular Weight |
285.09 g/mol |
IUPAC Name |
methyl 7-bromo-4-methoxy-2H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3/c1-15-6-4-3-5(11)8-7(6)9(13-12-8)10(14)16-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
BSFJIEQTEOQPEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=NNC(=C12)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
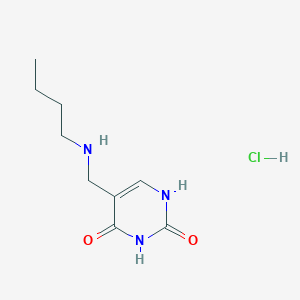
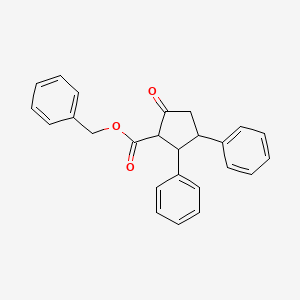
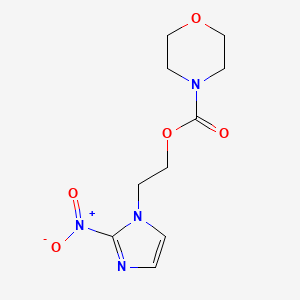
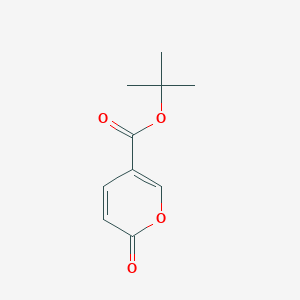
![cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B13987394.png)

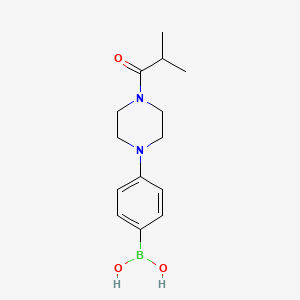
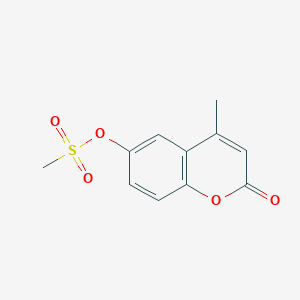

![Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B13987437.png)
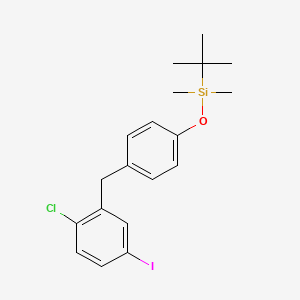
![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)
